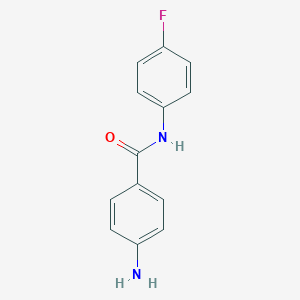

4-amino-N-(4-fluorophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

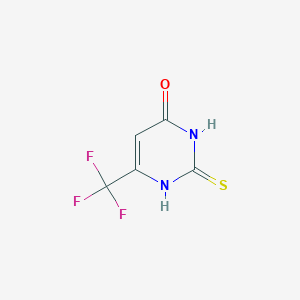

“4-amino-N-(4-fluorophenyl)benzamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . It has a molecular weight of 230.24 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “this compound” involves the use of the pyridazinone scaffold . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) . More details about the molecular structure can be found in the referenced sources . Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 230.24 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Alzheimer's Disease Research

4-Amino-N-(4-fluorophenyl)benzamide derivatives have been used as molecular imaging probes in Alzheimer's disease research. A study by (Kepe et al., 2006) demonstrated the application of these compounds in positron emission tomography (PET) for quantifying serotonin 1A receptor densities in the brains of Alzheimer's patients, revealing significant receptor density decreases in the hippocampi and raphe nuclei.

Anticonvulsant Research

Benzamide derivatives, including this compound, have shown potential in anticonvulsant research. (Lambert et al., 1995) synthesized and evaluated new ameltolide derivatives as anticonvulsants, finding them superior to phenytoin in the maximal electroshock seizure test. In addition, (Diouf et al., 1997) provided a detailed study on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, an analogue with significant activity against maximal electroshock-induced seizures.

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to this compound, have been studied for their antioxidant properties. (Jovanović et al., 2020) explored the electrochemical oxidation mechanisms of these compounds, which is crucial for understanding their free radical scavenging activity, a key aspect of antioxidants.

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential as therapeutic agents. For instance, (Zhou et al., 2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase inhibitor showing promise as an anticancer drug.

Other Applications

Additional applications include studies on the synthesis and antibacterial activity of N- and O-acyl derivatives of primary amines and aminoalkanols (Isakhanyan et al., 2016), and the investigation of dimorphic forms in a non-centrosymmetric environment from a prochiral molecule (Chopra & Row, 2005).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Biochemical Pathways

The inhibition of HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.

Result of Action

The inhibition of HDAC3 by this compound leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.

Propriétés

IUPAC Name |

4-amino-N-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHVHHJBSMNAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363656 |

Source

|

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698988-07-7 |

Source

|

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)